3-(5-Nitrofuran-2-yl)-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Nitrofuran-2-yl)-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile is a complex organic compound that features both nitrofuran and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Nitrofuran-2-yl)-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. A common approach might include the following steps:
Formation of the nitrofuran moiety: This can be achieved through nitration of a furan derivative.
Synthesis of the nitrophenyl group: This involves nitration of a benzene ring.
Coupling reactions: The nitrofuran and nitrophenyl intermediates are then coupled with a pyrazole derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-Nitrofuran-2-yl)-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrofuran and nitrophenyl groups can be further oxidized under strong oxidizing conditions.
Reduction: These groups can also be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or reagent in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(5-Nitrofuran-2-yl)-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The nitrofuran and nitrophenyl groups could play a role in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbonitrile
- 3-(5-Nitrofuran-2-yl)-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile
Uniqueness
The presence of both nitrofuran and nitrophenyl groups in 3-(5-Nitrofuran-2-yl)-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile makes it unique compared to other similar compounds. These functional groups can impart distinct chemical reactivity and potential biological activity.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
CAS No. |
61620-72-2 |
---|---|
Molecular Formula |
C14H7N5O5 |
Molecular Weight |
325.24 g/mol |
IUPAC Name |
3-(5-nitrofuran-2-yl)-1-(4-nitrophenyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C14H7N5O5/c15-7-9-8-17(10-1-3-11(4-2-10)18(20)21)16-14(9)12-5-6-13(24-12)19(22)23/h1-6,8H |
InChI Key |
BIBVENKJTTVELK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C(=N2)C3=CC=C(O3)[N+](=O)[O-])C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.